Ethyl 3-bromo-4-chloro-5-methylbenzoate
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Overview
Description
Ethyl 3-bromo-4-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-chloro-5-methylbenzoate typically involves the esterification of 3-bromo-4-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chloro-5-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine or chlorine atoms.
Reduction: 3-bromo-4-chloro-5-methylbenzyl alcohol.
Hydrolysis: 3-bromo-4-chloro-5-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-bromo-4-chloro-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-chloro-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or reduction. The molecular targets and pathways involved are determined by the nature of the reactants and the conditions used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-chlorobenzoate
- Ethyl 3-bromo-5-methylbenzoate
- Ethyl 4-chloro-5-methylbenzoate
Uniqueness
Ethyl 3-bromo-4-chloro-5-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds with tailored functionalities .
Properties
IUPAC Name |
ethyl 3-bromo-4-chloro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYKCHAMRMOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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